3-Amino-4-cyclopropylbenzoicacidhydrochloride
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Overview
Description
3-Amino-4-cyclopropylbenzoic acid hydrochloride is an organic compound with a unique structure that includes an amino group, a cyclopropyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclopropylbenzoic acid hydrochloride typically involves the following steps:
Nitration: The starting material, 4-cyclopropylbenzoic acid, is nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting 3-amino-4-cyclopropylbenzoic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 3-Amino-4-cyclopropylbenzoic acid hydrochloride may involve large-scale nitration and reduction processes, followed by purification steps such as crystallization or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclopropylbenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3-Nitro-4-cyclopropylbenzoic acid.
Reduction: 3-Amino-4-cyclopropylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-cyclopropylbenzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclopropylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. The benzoic acid moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a cyclopropyl group.
3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a cyclopropyl group.
Uniqueness
3-Amino-4-cyclopropylbenzoic acid hydrochloride is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-amino-4-cyclopropylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6;/h3-6H,1-2,11H2,(H,12,13);1H |
InChI Key |
BCMNIDZBRSDPFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)N.Cl |
Origin of Product |
United States |
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